(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Description
(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H10BrN3O3S3 and its molecular weight is 456.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole and benzoxazole derivatives, have been found to exhibit a broad spectrum of biological effects . They have been used in the past for a variety of therapeutic applications, making them an interesting scaffold for designing new broad-spectrum pharmacophores .
Mode of Action
It’s worth noting that benzothiazole and benzoxazole compounds have been found to possess various biological properties, including antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad biological activities associated with benzothiazole and benzoxazole compounds , it can be inferred that the compound may affect multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Given the biological activities associated with benzothiazole and benzoxazole compounds , it can be inferred that the compound may exert a range of effects at the molecular and cellular levels.
Properties
IUPAC Name |
5-bromo-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O3S3/c1-2-7-19-10-4-3-9(25(17,21)22)8-12(10)24-15(19)18-14(20)11-5-6-13(16)23-11/h1,3-6,8H,7H2,(H2,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOFUABISQKGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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